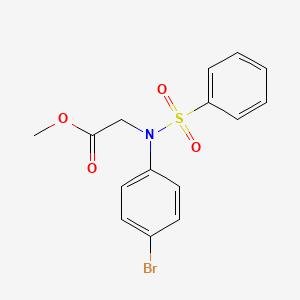

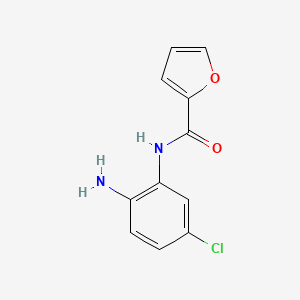

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

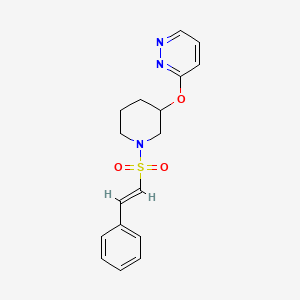

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate is a compound that can be derived from reactions involving bromomethyl phenyl sulfone derivatives. The compound is related to the field of arylsulfonylation chemistry, which is a method used to introduce sulfonyl groups into molecules. This type of chemistry is significant in the synthesis of various pharmaceuticals and organic materials due to the sulfonyl group's ability to influence the physical and chemical properties of molecules.

Synthesis Analysis

The synthesis of related arylsulfonamido esters, which are structurally similar to Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate, can be achieved through the direct transformation of amino acid methyl esters with arylsulfonyl chlorides. This process is conducted in a solvent mixture of tetrahydrofuran (THF) and dimethylformamide (DMF), using sodium carbonate as a base. The reaction proceeds with good yields and without racemization of the stereogenic carbon centers . Although the synthesis of Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate is not explicitly described, the methodologies applied in the synthesis of similar compounds suggest that a similar approach could be used.

Molecular Structure Analysis

The molecular structure of Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate would include a sulfonyl group attached to a phenyl ring, as well as a bromophenyl group. The presence of these groups is likely to influence the reactivity and stability of the molecule. The exact molecular structure analysis would require further studies, such as X-ray crystallography or NMR spectroscopy, to determine the precise arrangement of atoms and the stereochemistry of the compound.

Chemical Reactions Analysis

The compound is likely to participate in reactions typical of sulfonyl and bromophenyl groups. For instance, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the sulfonyl group could be involved in reactions with nucleophiles due to its electrophilic nature. The visible-light-promoted radical (phenylsulfonyl)methylation reactions mentioned in the second paper suggest that Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate could potentially be used as a reagent in photochemical processes to introduce (phenylsulfonyl)methyl groups into electron-rich heteroarenes and N-arylacrylamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate would be influenced by its functional groups. The presence of the bromine atom suggests that the compound would have a relatively high molecular weight and may be more dense than similar compounds without halogens. The sulfonyl group could confer some degree of water solubility due to its polar nature, and the compound's overall solubility profile would depend on the balance of hydrophilic and hydrophobic regions within the molecule. The chemical stability and reactivity would be determined by the electronic effects of the substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1. Synthetic Chemistry

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate is utilized in synthetic chemistry, particularly in the field of organic synthesis. One example is its role in visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides, offering a mild and efficient method to access various (phenylsulfonyl)methylated compounds (Liu & Li, 2016). Additionally, it is used in the development of synthetic equivalents for the synthesis of complex organic frameworks like 4-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating its versatility in organic compound synthesis (Kommidi, Balasubramaniam, & Aidhen, 2010).

2. Environmental Studies

This compound's behavior in environmental settings, such as municipal sewage treatment plants, has been studied to understand its persistence and transformation in such ecosystems. Research shows that compounds like N-(phenylsulfonyl)-glycine (related to Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate) undergo transformations in sewage treatment, which is crucial for assessing environmental impact and degradation pathways (Krause & Schöler, 2000).

3. Biochemical Research

The biochemical properties and interactions of compounds like Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate are of interest in biochemical research. Studies explore its behavior in biological systems, such as its interactions with enzymes and receptors, providing insights into its biochemical roles and potential therapeutic applications. For instance, research on similar sulfonylurea compounds demonstrates their impact on glucose metabolism, which could have implications for diabetes treatment (Wu, Hong, Zhang, & Zhang, 2009).

Eigenschaften

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-bromoanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMUAHFMOTHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)